Cas no 3922-61-0 (PE-NMe2(16:0/16:0))

PE-NMe2(16:0/16:0) structure
PE-NMe2(16:0/16:0) structure
Product Name:PE-NMe2(16:0/16:0)
CAS-nummer:3922-61-0
MF:C39H78NO8P
MW:720.0123
CID:924368
PubChem ID:9547021
Update Time:2025-11-01

PE-NMe2(16:0/16:0) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-dihexadecanoyl-sn-glycero-3-phospho[dimethylaminoethanol]
    • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl
    • 16:0 DIMETHYL PE
    • 3-sn-Phosphatidyl-N,N-dimethylethanolamine
    • 3-sn-phosphatidyl-n,n-dimethylethanolamine,1,2-dipalmitoyl
    • L-A-PHOSPHATIDYLETHANOLAMINE,*DIPALMITOY L,N8N-DIME
    • 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl
    • 110742
    • PDME
    • phosphatidyldimethylethanolamine
    • 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl; PDME; 110742; phosphatidyldimethylethanolamine;
    • Palmitin, 1,2-di-, 2-(dimethyla
    • 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine
    • [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
    • 1,2-dihexadecanoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine
    • Hexadecanoic acid, 1-(3-hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, P-oxide, (R)-
    • Hexadecanoic acid, 1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester,
    • PE-NMe2(16:0/16:0)
    • Hexadecanoic acid, 1,1'-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester
    • Hexadecanoicacid,1,1'-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester
    • 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine, ~99%
    • 1,1a(2)-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate
    • LMGP02010325
    • DMPE(16:0/16:0)
    • DTXSID601109594
    • SCHEMBL2733837
    • 3922-61-0
    • Hexadecanoic acid, 1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, (R)-
    • PD088529
    • CS-0182605
    • 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE
    • HY-141615
    • BP-29605
    • Inchi: 1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44)/t37-/m1/s1
    • InChI-sleutel: SKWDCOTXHWCSGS-DIPNUNPCSA-N
    • LACHT: P(=O)(O[H])(OC([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[C@@]([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Berekende eigenschappen

  • Exacte massa: 719.54700
  • Monoisotopische massa: 719.547
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 40
  • Complexiteit: 797
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 11.2
  • Topologisch pooloppervlak: 112

Experimentele eigenschappen

  • Kleur/vorm: 无可用
  • Dichtheid: 0.998
  • Kookpunt: 726.3°Cat760mmHg
  • Vlampunt: 393.1°C
  • PSA: 121.41000
  • LogboekP: 11.09920
  • Oplosbaarheid: 无可用

PE-NMe2(16:0/16:0) Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • FLUKA MERK F CODES:10-21
  • Opslagvoorwaarde:−20°C

PE-NMe2(16:0/16:0) Prijsmeer >>

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